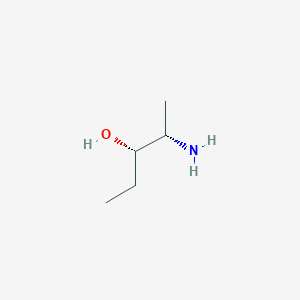
(2S,3S)-2-Aminopentan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Aminopentan-3-OL is a chiral amino alcohol with significant importance in organic chemistry and various scientific research fields. This compound is characterized by its two stereogenic centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Aminopentan-3-OL typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . The process includes preparing engineering bacteria containing the enzyme, disrupting the cells to obtain the enzyme, and mixing the enzyme with the substrate and cofactors to carry out the reduction reaction .
Industrial Production Methods
For industrial production, the method described above can be scaled up due to its simplicity, high yield, and environmental friendliness. The use of biocatalysts like carbonyl reductase ensures a sustainable and efficient production process .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Aminopentan-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amines .
Scientific Research Applications
(2S,3S)-2-Aminopentan-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in various biochemical pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of (2S,3S)-2-Aminopentan-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-Aminopentan-3-OL: An enantiomer of (2S,3S)-2-Aminopentan-3-OL with different stereochemistry.
(2S,3S)-2-Amino-3-methoxybutanoic acid: A structurally similar compound with a methoxy group instead of a hydroxyl group .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can lead to different biological activities and chemical reactivity compared to its enantiomers and other similar compounds .
Properties
CAS No. |
180187-00-2 |
|---|---|
Molecular Formula |
C5H13NO |
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(2S,3S)-2-aminopentan-3-ol |
InChI |
InChI=1S/C5H13NO/c1-3-5(7)4(2)6/h4-5,7H,3,6H2,1-2H3/t4-,5-/m0/s1 |
InChI Key |
JPGZDACJIPHKML-WHFBIAKZSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)N)O |
Canonical SMILES |
CCC(C(C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


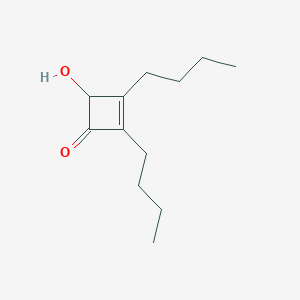
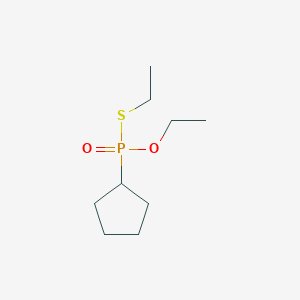
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)
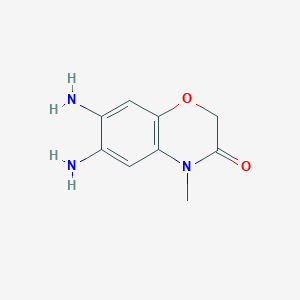
![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
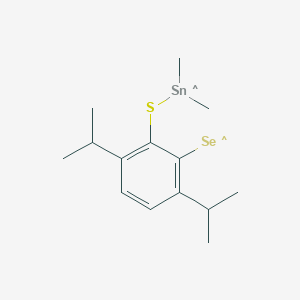
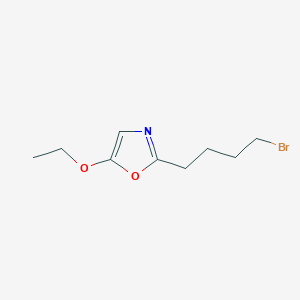
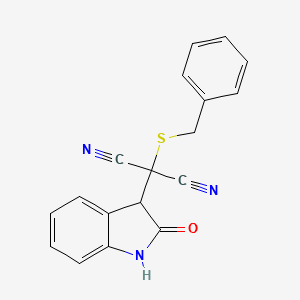
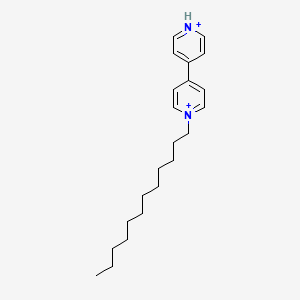
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)
